molecular formula C12H25ClN2O2 B595861 (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride CAS No. 1246643-15-1

(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride

Cat. No. B595861
M. Wt: 264.794
InChI Key: VMAMYHJAFNEBOM-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride” is a complex organic compound. The “Boc” in the name refers to a tert-butyloxycarbonyl protecting group, which is often used in organic synthesis to protect amines . Pyrrolidine is a type of organic compound that contains a five-membered ring with one nitrogen atom . Hydrochloride refers to an acid salt resulting from the reaction of hydrochloric acid with an organic base .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. These properties could include solubility, density, melting point, boiling point, and others .

Scientific Research Applications

Application in Phytosteryl Amino Acid Ester Synthesis

One application of (S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride is in the synthesis of phytosteryl amino acid ester hydrochlorides. This process involves a two-step method, including esterification of phytosterols with N-tert-butoxycarbonyl (BOC) amino acid and deprotection of the BOC group, achieving high yields and deprotection degrees. These compounds demonstrate superior emulsifying properties, suggesting potential applications in food systems (Jia et al., 2019).

Role in Peptide Synthesis

This compound also plays a role in the synthesis of peptides, as seen in the conformational analysis of β-lactam-containing ferrocene peptides. Here, the homochiral 3-amino-1-(4-methoxyphenyl)-4-phenyl-beta-lactam was conjugated with Boc-Ala, followed by Boc-deprotection, to create peptides with potential applications in medicinal chemistry (Kovač et al., 2009).

Utilization in T-butoxycarbonylation

(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride is also utilized in the t-butoxycarbonylation of amines. This process involves reacting with amino-acid sodium salts in aqueous solutions to form BOC-amino acids in good yields, indicating its use in protecting group strategies in organic synthesis (Guibe-jampel & Wakselman, 1971).

Contribution to Structural Analysis of Peptides

The compound contributes to the structural analysis of peptides, as seen in studies of β-oligopeptides. It is used for N-Boc and C-OMe protection during fragment-coupling synthesis, with its properties enabling detailed structural insights into peptide conformations (Abele et al., 1999).

Use in Stereospecific Synthesis

It is also employed in the stereospecific synthesis of N-protected statine and its analogues. This synthesis pathway is crucial for creating enantiomerically pure compounds, indicating its importance in stereochemistry and drug design (Jouin et al., 1987).

Chemoenzymatic Synthesis Applications

In chemoenzymatic synthesis, this compound is used for N-Boc protection in the preparation of specific hydroxy-methylpyrrolidines. This showcases its role in enzymatic processes and selective oxidation techniques (Haddad & Larchevěque, 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

tert-butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5;/h10H,6-9H2,1-5H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAMYHJAFNEBOM-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride

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